molecular formula C8H10Br2N2S B6349915 {[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 133023-01-5

{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349915
CAS No.: 133023-01-5
M. Wt: 326.05 g/mol
InChI Key: WQLNXFIDJYTIBJ-UHFFFAOYSA-N
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Description

{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H10Br2N2S. It is known for its potential biological activity and applications in various fields of research. The compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and a methanimidamide group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of {[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves several steps. One common synthetic route includes the reaction of 3-bromobenzyl chloride with thiourea to form the intermediate {[(3-Bromophenyl)methyl]sulfanyl}methanimidamide. This intermediate is then treated with hydrobromic acid to yield the final product, this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .

Scientific Research Applications

{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

{[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be compared with other similar compounds, such as:

    {[(4-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

    {[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide: Similar structure but with a chlorine atom instead of a bromine atom.

    {[(3-Bromophenyl)methyl]sulfanyl}methanimidamide hydrochloride: Similar structure but with a hydrochloride salt instead of a hydrobromide salt.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which may influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(3-bromophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S.BrH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNXFIDJYTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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